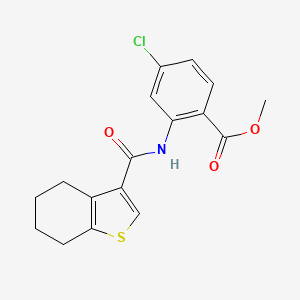

METHYL 4-CHLORO-2-(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-AMIDO)BENZOATE

説明

METHYL 4-CHLORO-2-(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-AMIDO)BENZOATE is a synthetic benzoate ester derivative featuring a 4-chloro substituent on the aromatic ring and a tetrahydrobenzothiophene amide moiety. The compound’s structure combines a benzoate core with a heterocyclic benzothiophene group, which may confer unique physicochemical and bioactive properties.

特性

IUPAC Name |

methyl 4-chloro-2-(4,5,6,7-tetrahydro-1-benzothiophene-3-carbonylamino)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClNO3S/c1-22-17(21)12-7-6-10(18)8-14(12)19-16(20)13-9-23-15-5-3-2-4-11(13)15/h6-9H,2-5H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJOSYSGTDLGINZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)Cl)NC(=O)C2=CSC3=C2CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The synthesis of METHYL 4-CHLORO-2-(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-AMIDO)BENZOATE typically involves multiple steps. One common method includes the condensation of 4,5,6,7-tetrahydrobenzo[b]thiophene with appropriate carboxylic acid derivatives under specific reaction conditions. The reaction often requires catalysts and controlled temperatures to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to enhance yield and purity .

化学反応の分析

METHYL 4-CHLORO-2-(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-AMIDO)BENZOATE undergoes various chemical reactions, including:

科学的研究の応用

METHYL 4-CHLORO-2-(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-AMIDO)BENZOATE has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as an anticancer agent, particularly in targeting colorectal cancer cells.

Biological Studies: The compound is studied for its antibacterial and antioxidant properties, making it a candidate for developing new therapeutic agents.

Material Science: Thiophene derivatives, including this compound, are used in the development of organic semiconductors and light-emitting diodes.

作用機序

The mechanism of action of METHYL 4-CHLORO-2-(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-AMIDO)BENZOATE involves its interaction with specific molecular targets. For instance, it may inhibit enzymes like pyruvate dehydrogenase kinase 1 (PDK1) and lactate dehydrogenase A (LDHA), which are crucial in cancer cell metabolism . The compound’s structure allows it to bind effectively to these enzymes, disrupting their function and leading to reduced cancer cell proliferation .

類似化合物との比較

Comparative Analysis with Structurally Related Compounds

Structural Similarities and Key Differences

Compound A : Methyl 3-[[4-(4-bromo-2-formylphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate ()

- Core Structure: Benzoate ester with triazine and methoxyphenoxy substituents.

- Key Differences: Substituents: Compound A includes a triazine ring and bromo-formylphenoxy groups, whereas the target compound features a tetrahydrobenzothiophene amide and a para-chloro group. Bioactivity Implications: Triazine derivatives are often associated with herbicidal activity, while benzothiophene amides may exhibit kinase inhibition or anti-inflammatory effects .

Compound B : Metsulfuron Methyl Ester ()

- Core Structure : Benzoate ester with a sulfonylurea-triazine group.

- Key Differences :

Compound C : 5-[(5-Chloro-2-methoxybenzyl)amino]-2-(4-morpholinyl)benzoic Acid ()

- Core Structure : Benzoic acid derivative with morpholine and chloromethoxybenzyl groups.

- Key Differences :

Physicochemical and Bioactive Properties

Table 1: Comparative Physicochemical Properties

| Property | Target Compound | Compound A | Compound B | Compound C |

|---|---|---|---|---|

| Molecular Weight | ~350 g/mol (estimated) | 550.8 g/mol | 381.4 g/mol | 406.9 g/mol |

| LogP (Lipophilicity) | High (due to benzothiophene) | Moderate (polar triazine) | Low (sulfonylurea) | Moderate (morpholine) |

| Key Functional Groups | Chloro, benzothiophene amide | Triazine, bromo-formyl | Sulfonylurea, triazine | Morpholine, chloro-methoxy |

Bioactivity Insights :

Methodological Considerations for Similarity Assessment

Virtual screening protocols often employ structural descriptors like Tanimoto coefficients or pharmacophore models to compare compounds (). For the target compound:

- Tanimoto Index : Likely low (<0.3) with Compounds A–C due to distinct substituents, despite shared benzoate cores.

- Pharmacophore Overlap : Partial alignment in hydrogen-bond acceptors (ester groups) but divergence in hydrophobic regions (benzothiophene vs. triazine) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。